Orientalide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H24O8 |

|---|---|

Molekulargewicht |

404.4 g/mol |

IUPAC-Name |

[(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7-/t16-,17+,18+,19+/m1/s1 |

InChI-Schlüssel |

ICSRGCDFFKMLJW-AMVJFLEGSA-N |

Isomerische SMILES |

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1OC(=O)C)/C=O)\CO)OC(=O)C2=C |

Kanonische SMILES |

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Architecture of Orientin: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Biological Interactions of a Promising Flavonoid Glycoside

Orientin (B1677486), a naturally occurring flavone (B191248) C-glycoside, has garnered significant attention within the scientific community for its diverse pharmacological potential. This technical guide provides a comprehensive overview of the chemical structure of orientin, its physicochemical properties, established experimental protocols for its isolation and characterization, and a detailed exploration of its modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural bioactive compounds.

Chemical Identity and Structure

Orientin is chemically classified as a C-glycosyl compound, specifically the 8-C-glucoside of luteolin.[1][2] This linkage, where the glucose moiety is directly attached to the flavonoid backbone via a carbon-carbon bond, confers significant stability to the molecule compared to O-glycosides.

The fundamental structure of orientin consists of a flavone nucleus (2-phenylchromen-4-one) substituted with hydroxyl groups and a β-D-glucopyranosyl moiety at position 8.[1] Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[3]

Table 1: Chemical Identifiers of Orientin

| Identifier | Value |

| Molecular Formula | C₂₁H₂₀O₁₁[3] |

| Molecular Weight | 448.38 g/mol [3] |

| CAS Number | 28608-75-5[1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[3] |

| Synonyms | Luteolin 8-C-β-D-glucopyranoside, Lutexin, Luteolin-8-glucoside[1] |

| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O |

| InChI | InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17-,18+,19-,21+/m1/s1 |

| InChIKey | PLAPMLGJVGLZOV-VPRICQMDSA-N |

Physicochemical Properties

The physicochemical properties of orientin are crucial for its extraction, formulation, and pharmacokinetic profile. It is a yellow crystalline solid at room temperature.[3] Due to the presence of multiple hydroxyl groups, orientin is a polar molecule.[3]

Table 2: Physicochemical Data of Orientin

| Property | Value |

| Melting Point | 260-285 °C |

| Boiling Point | 816.1 °C at 760 mmHg |

| Solubility | Soluble in 1 M NaOH (1 mg/mL), methanol (B129727) (5 mg/mL), and water.[3] Insoluble in nonpolar solvents. |

| Appearance | Yellow to light brown crystalline solid |

| UV-Vis λmax | 258, 351 nm |

Experimental Protocols

Isolation and Purification of Orientin from Plant Material

Orientin can be isolated from various plant sources, including Ocimum sanctum (holy basil), Phyllostachys species (bamboo leaves), and Passiflora species (passion flower).[4] The following is a generalized protocol for its extraction and purification.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves) in the shade and grind into a coarse powder.

-

Solvent Extraction: Macerate the powdered material with a polar solvent such as 70% ethanol (B145695) or methanol at a solid-to-liquid ratio of 1:10 to 1:15 (g/mL). Perform the extraction at an elevated temperature (e.g., 50°C) with continuous stirring for several hours.

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Repeat the extraction process on the residue to maximize the yield. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

3.1.2. Purification

-

Liquid-Liquid Partitioning: The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to enrich the flavonoid fraction.

-

Macroporous Resin Column Chromatography: Dissolve the enriched extract in deionized water and load it onto a pre-treated macroporous resin column (e.g., D101). Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity orientin, the fractions containing the compound are pooled, concentrated, and subjected to preparative HPLC on a reversed-phase C18 column. A mobile phase consisting of a mixture of water, methanol, and an acidifier (e.g., formic acid or acetic acid) is typically used.

Spectroscopic Characterization

3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of flavonoids. Orientin exhibits two characteristic absorption bands: Band I in the range of 300-380 nm, corresponding to the B-ring cinnamoyl system, and Band II in the range of 240-280 nm, related to the A-ring benzoyl system. In methanol, orientin typically shows absorption maxima at approximately 258 nm and 351 nm.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of orientin.

-

¹H NMR: The proton NMR spectrum of orientin displays characteristic signals for the aromatic protons of the A and B rings, an anomeric proton of the C-glycosidically linked glucose, and other sugar protons.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton, with distinct chemical shifts for the flavonoid and glucose moieties.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of orientin, further confirming its structure. Electrospray ionization (ESI) is a commonly used technique. The fragmentation of C-glycosyl flavonoids is characterized by cross-ring cleavages of the sugar moiety. The tandem mass spectrum of orientin typically shows a fragment ion corresponding to the loss of a water molecule and other characteristic fragment ions from the glycosidic unit.[5]

Biological Activities and Signaling Pathways

Orientin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2][4] These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant Activity and Nrf2 Pathway

Orientin's potent antioxidant activity is attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[3] It can neutralize reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX).[3]

A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under conditions of oxidative stress, orientin promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1).[6][7]

Anti-inflammatory Activity and NF-κB Pathway

Orientin exerts significant anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][8] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4]

Orientin has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and sequestering NF-κB in the cytoplasm.[3] This leads to a reduction in the production of pro-inflammatory mediators.[9]

Table 3: Selected Biological Activities of Orientin

| Biological Activity | Assay/Model | IC₅₀ / Effective Concentration |

| Vasodilation | Phenylephrine-induced contractions in endothelium-intact aortic rings | 2.28 µM[4] |

| Vasodilation | Phenylephrine-induced contractions in endothelium-isolated aortic rings | 7.27 µM[4] |

| Anticancer | A549 (lung cancer) cell viability | 21.2 µM[1] |

| Anticancer | MDA-MB-231 (breast cancer) cell viability | 28.9 µM[1] |

| Anticancer | HCT-116 (colon cancer) cell viability | 59.1 µM[1] |

| Anti-inflammatory | Inhibition of allergic inflammation in RBL-2H3, mBMMCs, and RPMCs cells | 1 µM[9] |

Conclusion

Orientin presents a compelling chemical scaffold with significant therapeutic potential. Its well-defined structure, characterized by a stable C-glycosidic linkage, underpins its diverse biological activities. The detailed experimental protocols for its isolation and characterization, coupled with a growing understanding of its interactions with key signaling pathways such as Nrf2 and NF-κB, provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource to facilitate the ongoing exploration of orientin as a valuable natural product for drug discovery and development.

References

- 1. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Orientalide: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

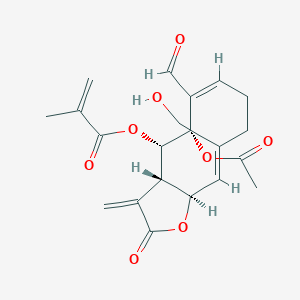

Orientalide, a germacrane-type sesquiterpene lactone with the chemical formula C21H24O8, is a bioactive natural product of significant interest to the scientific community.[1] Found primarily in the plant species Sigesbeckia orientalis, this compound is part of a larger class of sesquiterpenoids known for their diverse pharmacological activities.[2][3][4] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and impact on cellular signaling pathways.

Natural Sources of this compound

The principal natural source of this compound identified to date is Sigesbeckia orientalis L., a member of the Asteraceae family.[2][3][4] This plant, commonly known as St. Paul's Wort, is an annual herb found in tropical, subtropical, and temperate regions of Asia and Africa.[3][5] The bioactive compounds, including this compound, are primarily located in the aerial parts of the plant.[3][4] While other sesquiterpene lactones are found in the Asteraceae family, Sigesbeckia orientalis remains the most specifically documented source of this compound.[6][7]

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural source is a multi-step process involving initial solvent extraction followed by chromatographic purification. The selection of solvents and chromatographic techniques is critical for achieving a high yield and purity of the final compound.

Table 1: Summary of Extraction Parameters for Compounds from Sigesbeckia orientalis

| Parameter | Method 1 | Method 2 |

| Plant Material | Dried aerial parts of Sigesbeckia orientalis | Dried aerial parts of Sigesbeckia orientalis |

| Solvent | Dichloromethane (B109758) | 95% Ethanol (B145695) |

| Extraction Yield (Crude) | Not specified | 5.26% |

Note: Specific yield for this compound is not detailed in the available literature.

Experimental Protocols

1. Extraction of Crude Extract from Sigesbeckia orientalis

This protocol outlines a general procedure for obtaining a crude extract enriched with sesquiterpene lactones, including this compound, from the aerial parts of Sigesbeckia orientalis.

-

Materials:

-

Dried and powdered aerial parts of Sigesbeckia orientalis

-

Dichloromethane or 95% Ethanol

-

Reflux apparatus or large glass container for maceration

-

Filter paper and funnel

-

Rotary evaporator

-

-

Procedure:

-

Weigh the dried, powdered plant material.

-

For dichloromethane extraction, utilize a reflux apparatus. Add the plant material and dichloromethane to the flask and heat under reflux for a specified duration.

-

For ethanol extraction, macerate the plant material in 95% ethanol at room temperature with agitation for 24 hours. This process should be repeated three times.

-

After extraction, filter the mixture to separate the plant debris from the liquid extract.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting crude extract can be further dried, weighed, and stored for subsequent purification.

-

2. Isolation of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Following the initial extraction, preparative HPLC is a highly effective method for the isolation and purification of specific sesquiterpene lactones like this compound from the complex crude extract.[8][9]

-

Materials:

-

Crude extract of Sigesbeckia orientalis

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Reversed-phase C18 column

-

HPLC-grade solvents (e.g., acetonitrile (B52724) and water)

-

Vials for fraction collection

-

-

Procedure:

-

Dissolve a known amount of the crude extract in a suitable solvent compatible with the mobile phase.

-

Filter the sample solution to remove any particulate matter.

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the compounds using a gradient of increasing organic solvent (e.g., acetonitrile in water). The specific gradient profile will need to be optimized based on the separation of the target compound.

-

Monitor the eluent at a suitable wavelength (e.g., 210-254 nm) to detect the separating compounds.

-

Collect the fractions corresponding to the peak of interest (this compound).

-

Combine the fractions containing the purified compound.

-

Remove the solvent from the collected fractions, typically by lyophilization or evaporation, to obtain the pure this compound.

-

The purity of the isolated this compound should be confirmed using analytical HPLC.

-

Biological Activity and Signaling Pathways

Sesquiterpene lactones as a class are recognized for their broad range of biological activities, including anti-inflammatory and anticancer effects.[10][11][12] These activities are often attributed to their ability to modulate key cellular signaling pathways.[10][13] While research specifically on this compound is limited, the activities of other sesquiterpene lactones and extracts of Sigesbeckia orientalis provide strong indications of its potential mechanisms of action.

Studies on sesquiterpene lactones have demonstrated their ability to interact with and modulate the following critical signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival.[7] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers. Several sesquiterpene lactones have been shown to target and inhibit components of this pathway, leading to anticancer effects.[10]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Modulation of the MAPK pathway is another mechanism through which sesquiterpene lactones exert their biological effects.[10][13]

Extracts from Sigesbeckia orientalis containing various sesquiterpene lactones have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α).[14][15] This anti-inflammatory activity provides further evidence for the potential of this compound to modulate inflammatory signaling pathways.

Visualizations

Experimental Workflow for this compound Isolation and Analysis

Caption: Workflow for the extraction, purification, and analysis of this compound.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

Caption: Potential inhibitory effects of this compound on key signaling pathways.

Conclusion

This compound, a sesquiterpene lactone from Sigesbeckia orientalis, represents a promising natural product for further investigation in drug discovery and development. Its potential to modulate key signaling pathways involved in inflammation and cancer warrants more detailed studies to elucidate its precise mechanisms of action and therapeutic potential. The methodologies outlined in this guide provide a foundation for researchers to extract, isolate, and further investigate this intriguing bioactive compound. Future research should focus on obtaining quantitative data for this compound yield and purity, as well as conducting in-depth studies on its specific effects on the NF-κB, PI3K/Akt/mTOR, and MAPK signaling pathways.

References

- 1. This compound | C21H24O8 | CID 98050571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Sesquiterpene lactones of Iranian Compositae Family (Astraceae); their Chemical Constituents and Anti-Plasmodial Properties of Tehranolide (A.Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]

- 12. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A New Diterpene and Anti-inflammatory Sesquiterpene Lactones from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Artemisia princeps var. orientalis Extract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisia princeps var. orientalis, a perennial herb belonging to the Asteraceae family, has a long-standing history in traditional Asian medicine. Commonly known as Japanese mugwort, this plant has been utilized for its therapeutic properties in treating a wide range of ailments. Modern scientific investigation has begun to unravel the molecular mechanisms underlying its traditional uses, revealing a rich phytochemical profile responsible for a spectrum of biological activities. This technical guide provides a comprehensive overview of the current research on the biological effects of Artemisia princeps var. orientalis extract, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The primary bioactive constituents isolated from Artemisia princeps include terpenoids, flavonoids, coumarins, glycosides, sterols, and polyacetylenes. These compounds are believed to contribute significantly to the plant's therapeutic efficacy. This guide will delve into the quantitative data from various in vitro and in vivo studies, detail the experimental protocols used to elicit these findings, and visualize the complex signaling pathways through which the extract exerts its effects.

Antioxidant Activity

The extract of Artemisia princeps var. orientalis has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Quantitative Data

| Assay | Cell Line | Concentration | Result | Reference |

| Reactive Oxygen Species (ROS) Scavenging | HepG2 | 200 µg/mL | 53.7% reduction (DHR123 assay), 49.4% reduction (H2DCFDA assay) in H2O2-induced ROS | [1] |

| Catalase Activity | HepG2 | 100 µg/mL | 18.0% increase | [1] |

| Catalase Activity | HepG2 | 200 µg/mL | 23.7% increase | [1] |

| Superoxide Dismutase (SOD) Activity | HepG2 | 200 µg/mL | 21.7% increase | [1] |

| Peroxynitrite (ONOO-) Scavenging | - | IC50 | 0.26 µg/mL (EtOAc fraction of young A. princeps) | [2] |

Experimental Protocols

1.2.1. Determination of Reactive Oxygen Species (ROS) Scavenging Activity

-

Cell Culture: HepG2 cells are seeded in appropriate well plates and cultured until they reach a suitable confluence.

-

Treatment: Cells are treated with varying concentrations of Artemisia princeps var. orientalis extract for a specified period (e.g., 72 hours).

-

Induction of Oxidative Stress: To induce ROS production, cells are exposed to a pro-oxidant agent such as hydrogen peroxide (H2O2) for a short duration (e.g., 30 minutes).

-

Staining: Fluorescent probes such as Dihydrorhodamine 123 (DHR123) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) are added to the cells. In the presence of ROS, these non-fluorescent dyes are oxidized to their fluorescent derivatives.

-

Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in extract-treated cells compared to the control (H2O2-treated cells without extract) indicates ROS scavenging activity.

1.2.2. Measurement of Antioxidant Enzyme Activity (Catalase and SOD)

-

Cell Lysis: HepG2 cells are treated with the extract, harvested, and then lysed using sonication or a suitable lysis buffer to release intracellular contents.

-

Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method like the Bradford assay to normalize enzyme activity.

-

Catalase Activity Assay: The activity of catalase is measured by monitoring the decomposition of H2O2. The decrease in absorbance at 240 nm, which corresponds to the degradation of H2O2, is measured spectrophotometrically.

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is often determined using an indirect assay, such as one involving the inhibition of the autoxidation of pyrogallol (B1678534). The rate of pyrogallol autoxidation, which is inhibited by SOD, is measured by the increase in absorbance at a specific wavelength (e.g., 420 nm).

Anti-inflammatory Activity

The extract exhibits potent anti-inflammatory effects by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Quantitative Data

| Assay | Cell Line/Model | Concentration | Result | Reference |

| Interleukin-1β (IL-1β) Secretion Inhibition | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Dose-dependent | Significant inhibition of IL-1β release induced by silica, nigericin, and ATP | [2] |

| Tumor Necrosis Factor-alpha (TNF-α) Release | LPS-primed BMDMs stimulated with nigericin | Not specified | No significant inhibition | [2] |

Experimental Protocols

2.2.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of Artemisia princeps var. orientalis extract for a few hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for NO production.

-

Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at approximately 540 nm. A decrease in absorbance in extract-treated cells compared to LPS-stimulated control cells indicates inhibition of NO production.

Signaling Pathway

The anti-inflammatory action of the extract involves the inhibition of the NLRP3 and AIM2 inflammasomes. This is achieved by suppressing the phosphorylation and subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a critical step in inflammasome activation and the subsequent production of the pro-inflammatory cytokine IL-1β.[2]

Anticancer Activity

The extract has shown promising anticancer effects, including the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.

Quantitative Data

| Assay | Cell Line | Concentration | Result | Reference |

| Cell Proliferation Inhibition | HepG2 | 200 µg/mL | 36.5% inhibition after 72h | [1] |

| Cell Proliferation Inhibition | Hep3B | 200 µg/mL | 26.2% inhibition after 72h | [1] |

| G1 Phase Cell Cycle Arrest | HepG2 | 200 µg/mL | 28.9% increase in G1 phase cells | [1] |

| G1 Phase Cell Cycle Arrest | Hep3B | 200 µg/mL | 14.6% increase in G1 phase cells | [1] |

| G2/M Phase Cell Population | HepG2 | 200 µg/mL | 57.8% decrease in G2/M phase cells | [1] |

| G2/M Phase Cell Population | Hep3B | 200 µg/mL | 54.9% decrease in G2/M phase cells | [1] |

Experimental Protocols

3.2.1. MTT Assay for Cell Proliferation

-

Cell Seeding: Cancer cells (e.g., HepG2, Hep3B) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with a range of concentrations of the extract for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

3.2.2. Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with the extract, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and then fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the individual cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Signaling Pathway

The anticancer activity of the extract is mediated, at least in part, through the intrinsic (mitochondrial) pathway of apoptosis. The extract induces the expression of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in apoptosis.

Neuroprotective Activity

The extract has shown potential in protecting neuronal cells from damage and dysfunction, suggesting its relevance in the context of neurodegenerative diseases.

Quantitative Data

| Assay | Method | Result | Reference |

| Acetylcholinesterase Inhibition | In vitro | IC50: 541.4 ± 67.5 µg/mL (ethyl acetate (B1210297) fraction) | [3] |

Experimental Protocols

4.2.1. Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: This assay is based on the Ellman's method, which measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylcholine (B1216132) is hydrolyzed.

-

Reaction Mixture: The reaction mixture typically contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).

-

Inhibition: The extract is pre-incubated with the enzyme before the addition of the substrate.

-

Detection: The thiocholine produced by the enzymatic reaction reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the extract.

Signaling Pathway

The neuroprotective effects of the extract are thought to be mediated through the enhancement of the cholinergic neurotransmitter system. This can occur via the inhibition of acetylcholinesterase, which increases the levels of acetylcholine in the synaptic cleft. Additionally, the extract's effects may be mediated through the NMDA receptor signaling pathway.

Antimicrobial Activity

The extract has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria.

Quantitative Data

| Microorganism | Type | MIC (mg/mL) | Reference |

| Clostridium perfringens | Gram-positive bacteria | 1.25 (chloroform fraction) | [4] |

| Escherichia limosum | Gram-positive bacteria | 1.25 (chloroform fraction) | [4] |

| Bacteroides fragilis | Gram-negative bacteria | 1.25 (chloroform fraction) | [4] |

| Clostridium difficile | Gram-positive bacteria | 2.5 (chloroform fraction) | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 8 (ethanol extract) | [5] |

Experimental Protocols

5.2.1. Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: A panel of clinically relevant bacterial strains is used.

-

Culture Preparation: Bacteria are grown in a suitable broth medium to a standardized concentration (e.g., using McFarland standards).

-

Serial Dilution: The extract is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Skin Barrier Enhancement

Recent studies have highlighted the role of Artemisia princeps extract in improving skin barrier function, which is particularly relevant for conditions like atopic dermatitis.

Signaling Pathway

The extract enhances the expression of key skin barrier proteins, filaggrin (FLG) and loricrin (LOR), through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Upon activation by components of the extract, AHR translocates to the nucleus and promotes the expression of the transcription factor OVO-like 1 (OVOL1). OVOL1, in turn, upregulates the expression of FLG and LOR, thereby strengthening the epidermal barrier.

Conclusion

The scientific evidence presented in this technical guide underscores the significant therapeutic potential of Artemisia princeps var. orientalis extract. Its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, are supported by a growing body of quantitative data and a deeper understanding of the underlying molecular mechanisms. The detailed experimental protocols and signaling pathway diagrams provided herein offer a solid foundation for further research and development. For professionals in the pharmaceutical and cosmetic industries, the extract of Artemisia princeps var. orientalis represents a promising source of novel bioactive compounds for the development of new drugs and therapeutic agents to address a variety of health concerns. Further clinical investigations are warranted to fully elucidate its efficacy and safety in human populations.

References

- 1. Antioxidant and anticancer activity of Artemisia princeps var. orientalis extract in HepG2 and Hep3B hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemisia Extract Suppresses NLRP3 and AIM2 Inflammasome Activation by Inhibition of ASC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The memory-ameliorating effects of Artemisia princeps var. orientalis against cholinergic dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Artemisia princeps Inhibits Biofilm Formation and Virulence-Factor Expression of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Pharmacological Properties of Platycladus orientalis Compounds

For Researchers, Scientists, and Drug Development Professionals

Platycladus orientalis, a coniferous tree native to Eastern Asia, has a long-standing history in traditional medicine for treating a variety of ailments.[1][2] Modern pharmacological research has begun to scientifically validate these traditional uses, revealing a wealth of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the pharmacological properties of compounds isolated from Platycladus orientalis, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

Quantitative Pharmacological Data

A diverse array of compounds, including diterpenoids, flavonoids, and glycosides, have been isolated from Platycladus orientalis and evaluated for their biological activities. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Compounds from Platycladus orientalis

| Compound/Extract | Pharmacological Target/Assay | Experimental Model | IC50 Value | Reference |

| Phenol Glycoside (4) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 24.4 µM | [3] |

| Sesquiterpene Glycoside (6) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 11.9 µM | [3] |

| Abietane Diterpene (1) | TNF-α Release | LPS-stimulated RAW 264.7 macrophages | Moderate Inhibition | [3] |

| Isopimarane Diterpene (2) | TNF-α Release | LPS-stimulated RAW 264.7 macrophages | Moderate Inhibition | [3] |

| Isopimarane Diterpene (3) | TNF-α Release | LPS-stimulated RAW 264.7 macrophages | Moderate Inhibition | [3] |

| Hinokiol | 5-Lipoxygenase (5-LOX) | Cell-free enzyme assay | Significant Inhibition | [4][5] |

| Acacetin | 5-Lipoxygenase (5-LOX) | Cell-free enzyme assay | Significant Inhibition | [4][5] |

| Chloroform Fraction (CHL) | 5-Lipoxygenase (5-LOX) | Cell-free enzyme assay | Potent Inhibition | [4][5] |

| Compound 5 | NLRP3-inflammasome | Not Specified | 2.82 - 7.98 µM | [6] |

| Compound 6 | NLRP3-inflammasome | Not Specified | 2.82 - 7.98 µM | [6] |

| Compound 9 | NLRP3-inflammasome | Not Specified | 2.82 - 7.98 µM | [6] |

| Compound 12 | NLRP3-inflammasome | Not Specified | 2.82 - 7.98 µM | [6] |

Table 2: Antioxidant Activity of Extracts from Platycladus orientalis

| Extract | Assay | IC50 Value | Reference |

| Methanolic Extract | DPPH Radical Scavenging | 11.45 µg/ml | [7] |

| Methanolic Extract | H2O2 Scavenging | 49.9 µg/ml | [7] |

Table 3: Enzyme Inhibitory Activity of n-Hexane Extract from Platycladus orientalis

| Enzyme | Activity | Reference |

| Butyrylcholinesterase | Broad Inhibitory Effects | [8] |

| Tyrosinase | Broad Inhibitory Effects | [8] |

| α-Amylase | Broad Inhibitory Effects | [8] |

| α-Glucosidase | Broad Inhibitory Effects | [8] |

Key Signaling Pathways Modulated by Platycladus orientalis Compounds

The pharmacological effects of compounds from Platycladus orientalis are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action and for the targeted development of novel drugs.

Anti-inflammatory Signaling Pathways

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Compounds from Platycladus orientalis have been shown to interfere with pro-inflammatory signaling cascades, primarily the NF-κB and p38 MAPK pathways.

Caption: Inhibition of NF-κB and p38 MAPK pathways by P. orientalis compounds.

Cell Survival and Proliferation Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][9][10][11][12] Certain compounds from Platycladus orientalis may exert their effects, such as in the context of cancer or tissue regeneration, by modulating this pathway.

Caption: Modulation of the PI3K/AKT signaling pathway.

Melanogenesis Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in melanogenesis.[13][14][15][16][17] Extracts from Platycladus orientalis shells have been shown to promote melanogenesis, indicating a potential application in treating pigmentation disorders.

Caption: Promotion of melanogenesis via the Wnt/β-catenin pathway.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the key in vitro assays used to evaluate the pharmacological properties of compounds from Platycladus orientalis.

Workflow for Isolation and Identification of Bioactive Compounds

The initial step in studying the pharmacological properties of a plant is the isolation and identification of its constituent compounds.

Caption: General workflow for compound isolation and activity screening.

Anti-inflammatory Assays

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

-

Cell Viability: A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

This enzyme-linked immunosorbent assay (ELISA) measures the inhibitory effect of a compound on the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Culture and Stimulation: Follow the same procedure as for the NO inhibition assay.

-

Assay Procedure:

-

After cell stimulation, collect the culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a TNF-α capture antibody.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting color change is measured spectrophotometrically.

-

The concentration of TNF-α is determined by comparison to a standard curve.

-

This assay determines the ability of a compound to inhibit the activity of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.

-

Assay Principle: The assay measures the conversion of a substrate (e.g., linoleic acid) by 5-LOX, which can be monitored spectrophotometrically or fluorometrically.

-

General Protocol (Fluorometric):

-

Prepare a reaction mixture containing assay buffer, 5-LOX enzyme, and a fluorescent probe.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence intensity over time.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to the control (DPPH solution without the test compound).

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test compound at various concentrations to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated from the decrease in absorbance.

-

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Add the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

-

Measure the absorbance of the resulting blue-colored complex at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄·7H₂O).

-

Conclusion

Platycladus orientalis is a rich source of bioactive compounds with a wide range of pharmacological properties, including significant anti-inflammatory and antioxidant activities. The data and methodologies presented in this guide underscore the therapeutic potential of these natural products. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the efficacy and safety of these compounds for the development of novel therapeutic agents. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for future investigations in this promising area of drug discovery.

References

- 1. PI3K Akt Survival Signaling → Area → Sustainability [esg.sustainability-directory.com]

- 2. benchchem.com [benchchem.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Wnt/β-catenin signaling pathway activates melanocyte stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. ultimatetreat.com.au [ultimatetreat.com.au]

- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. Wnt/β‐catenin signaling is stimulated by α‐melanocyte‐stimulating hormone in melanoma and melanocyte cells: implication in cell differentiation | Semantic Scholar [semanticscholar.org]

- 16. Wnt/β-catenin signaling is stimulated by α-melanocyte-stimulating hormone in melanoma and melanocyte cells: implication in cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Orientin (B1677486)

Introduction

Orientin, a C-glycosylflavone found in various medicinal plants such as Ocimum sanctum (Holy Basil), Commelina communis (Dayflower), and bamboo species, has garnered significant scientific interest for its wide array of pharmacological activities.[1][2] Among these, its potent antioxidant properties are a key area of research.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of orientin, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. Additionally, it visualizes the key signaling pathways modulated by orientin in its role as an antioxidant.

Orientin's antioxidant effects are attributed to both direct and indirect mechanisms. Its polyphenolic structure allows it to directly scavenge free radicals, such as hydroxyl and superoxide (B77818) radicals, by donating hydrogen atoms.[3] This action helps to mitigate lipid peroxidation and DNA damage.[3] Beyond direct scavenging, orientin also enhances endogenous antioxidant defense mechanisms by modulating key cellular signaling pathways, most notably the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4]

Quantitative Data on In Vitro Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in a specific assay. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the available quantitative data for orientin's activity in various in vitro antioxidant assays.

| Assay | IC50 Value (µM) | Source(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 0.84 - 2.28 | [1][5] |

| Hydroxyl Radical (•OH) Scavenging | ~10 - 500 | [6][7] |

Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented should be interpreted as indicative of orientin's potential.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections provide standardized protocols for key in vitro antioxidant assays commonly used to evaluate orientin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[8][9][10]

Methodology:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol. This solution should be freshly prepared and stored in an amber bottle at 4°C to prevent degradation.[8][11]

-

Sample Stock Solution: Prepare a stock solution of orientin in methanol or another suitable solvent (e.g., 1 mg/mL).[8]

-

Working Sample Solutions: Create a series of dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]

-

Positive Control: Prepare a similar dilution series for a standard antioxidant like ascorbic acid or Trolox.[11]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the working sample solutions to their respective wells.[8]

-

Add 100 µL of the solvent (e.g., methanol) to the blank wells.[8]

-

Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.[8]

-

Incubate the plate in the dark at room temperature for 30 minutes.[8][12]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[8][12]

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[9][12] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where:

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the sample with the DPPH solution.

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of orientin.[5][8]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•⁺). The reduction of ABTS•⁺ to its colorless neutral form by the antioxidant is measured by the decrease in absorbance at approximately 734 nm.[10][11]

Methodology:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[8]

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[8]

-

ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[5][8]

-

Diluted ABTS•⁺ Solution: Before the assay, dilute the ABTS•⁺ working solution with methanol or phosphate-buffered saline (PBS, pH 7.4) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[8][9]

-

-

Assay Procedure (96-well plate format):

-

Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging is calculated using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11][13]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically at 593 nm.[9]

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

Calculation: A standard curve is generated using known concentrations of Fe²⁺ (ferrous sulfate). The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as µM Fe(II) equivalents.[9]

Signaling Pathways and Experimental Workflows

Orientin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of protective antioxidant enzymes.

Caption: Generalized workflow for in vitro antioxidant assays like DPPH or ABTS.

Keap1-Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of numerous antioxidant and detoxification genes.[14] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Orientin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the transcription of cytoprotective enzymes like SOD, CAT, GPx, and HO-1.[4][11]

Caption: Orientin activates the Keap1-Nrf2 antioxidant response pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that also plays a role in enhancing antioxidant defenses.[11] Orientin has been shown to activate the AMPK pathway.[11][15] Activated AMPK can, in turn, influence downstream targets, including the activation of Nrf2, which contributes to an enhanced antioxidant response and improved cellular homeostasis.[11]

Caption: Proposed involvement of the AMPK signaling pathway in orientin's effects.

Orientin demonstrates significant in vitro antioxidant activity through a dual mechanism: direct scavenging of reactive oxygen species and the modulation of key cytoprotective signaling pathways, including Nrf2 and AMPK. The quantitative data, though variable, consistently point to its potency as a free radical scavenger. The standardized protocols provided in this guide serve as a foundation for researchers to conduct further investigations into the antioxidant potential of orientin and related flavonoids. Understanding these mechanisms and methodologies is essential for the ongoing research and development of orientin as a potential therapeutic agent for conditions associated with oxidative stress.

References

- 1. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. meridian.allenpress.com [meridian.allenpress.com]

- 7. Radiation protection by the ocimum flavonoids orientin and vicenin: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Orientin Promotes Antioxidant Capacity, Mitochondrial Biogenesis, and Fiber Transformation in Skeletal Muscles through the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Orientin in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons.[1] A common thread among these diseases is the involvement of oxidative stress, neuroinflammation, protein misfolding, and apoptosis in their pathophysiology.[2] Orientin (B1677486), a C-glycosylflavonoid found in various medicinal plants, has emerged as a promising bioactive compound with extensive beneficial properties, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[2][3] This technical guide provides an in-depth overview of the neuroprotective mechanisms of Orientin, supported by quantitative data from preclinical models, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Molecular Mechanisms of Orientin's Neuroprotective Action

Orientin exerts its neuroprotective effects by modulating several key signaling pathways that are often dysregulated in neurodegenerative diseases. Its multitargeted approach addresses the core pathological features of neurodegeneration, such as oxidative stress, inflammation, and programmed cell death.

Attenuation of Oxidative Stress via the Nrf2-ARE Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders.[2] Orientin effectively mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5]

-

Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Orientin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[4][6]

-

Gene Expression: In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.[6]

-

Enzyme Production: This leads to increased production of key antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][4] These enzymes neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[4] In an Aβ1-42-induced mouse model of Alzheimer's, Orientin treatment led to the nuclear translocation of Nrf2 and enhanced the expression of HO-1.[7]

Suppression of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, accelerates neurodegeneration.[8] Orientin demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory signaling cascades.

-

TLR4/NF-κB Pathway Inhibition: Orientin has been shown to suppress the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] It prevents the translocation of the NF-κB p65 subunit to the nucleus, which in turn downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][4][9]

-

JNK-ERK1/2 Pathway Modulation: TNF-α is a key activator of the c-Jun N-terminal kinase (JNK)-extracellular signal-regulated kinase 1/2 (JNK-ERK1/2) pathway, which promotes apoptosis.[4] By inhibiting TNF-α production, Orientin indirectly suppresses this pro-apoptotic pathway.[4]

Inhibition of Apoptosis via the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical signaling cascade for promoting cell survival and inhibiting apoptosis. Orientin activates this pathway to protect neurons.[4][5]

-

Pro-Survival Gene Expression: Activation of PI3K/Akt leads to the phosphorylation and activation of downstream targets like cAMP-response element-binding protein (CREB), which promotes the transcription of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[4] It also upregulates anti-apoptotic proteins like Bcl-2 and Bcl-XL.[4]

-

Inhibition of Apoptotic Factors: The PI3K/Akt pathway inhibits the pro-apoptotic protein Bax and prevents the release of cytochrome-c from mitochondria, a key step in the intrinsic apoptotic cascade.[4][10] Studies in SH-SY5Y cells showed that Orientin significantly inhibited the activity of caspases 3/7 and 9, key executioners of apoptosis.[11]

-

GSK3β Inhibition: The pathway also inhibits glycogen (B147801) synthase kinase 3β (GSK3β), an enzyme implicated in tau hyperphosphorylation in AD and α-synuclein accumulation in PD.[4]

Enhancement of Autophagy

In AD, dysfunctional autophagy leads to the accumulation of toxic β-amyloid (Aβ) plaques.[12] Orientin has been shown to improve cognitive function in an AD mouse model by enhancing the clearance of autophagosomes.[12] It decreased the LC3-II/I ratio and p62 protein levels, indicating increased autolysosome clearance and a subsequent reduction in the Aβ burden in the brain.[12][13]

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways modulated by Orientin.

Caption: Orientin activates the Nrf2-ARE pathway to enhance antioxidant defenses.

Caption: Orientin inhibits inflammation (NF-κB) and apoptosis (PI3K/Akt).

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of Orientin has been quantified in various in vitro and in vivo models. The tables below summarize key findings.

Table 1: In Vitro Neuroprotective Effects of Orientin

| Cell Line | Neurotoxin | Orientin Concentration | Key Findings | Reference |

| SH-SY5Y | Rotenone | 10 µM, 20 µM | Dose-dependently attenuated changes in oxidative stress markers (ROS, SOD, CAT, GPx) and inflammatory markers (IL-1β, IL-6, TNF-α). | [5][9] |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | ≤20 µM (MNTD) | MNTD significantly reduced the percentage of apoptotic cells; significantly inhibited activity of caspases 3/7 and 9. | [11] |

| BV-2 Microglia | Lipopolysaccharide (LPS) | Not Specified | OGA (an Orientin derivative) significantly inhibited NO and TNF-α production; activated NRF2/HO-1 pathway. | [8] |

MNTD: Maximum Non-Toxic Dose; OGA: Orientin-2″-O-galactopyranoside

Table 2: In Vivo Neuroprotective Effects of Orientin

| Animal Model | Disease Modeled | Orientin Dosage & Route | Duration | Key Findings | Reference |

| Aβ1-42-induced Mice | Alzheimer's Disease | 5 mg/kg, i.p. | 15 days | Ameliorated cognitive deficits (Morris Water Maze); significantly decreased oxidative stress markers (ROS, 3-NT, 4-HNE, 8-OHdG); activated Nrf2/HO-1 pathway. | [7] |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | Not Specified | Not Specified | Improved spatial learning and memory; decreased brain Aβ deposition; enhanced autolysosome clearance. | [12] |

| Swiss Albino Mice | Parkinson's Disease | 10 mg/kg, 20 mg/kg | Not Specified | Dose-dependently attenuated rotenone-induced behavioral deficits (locomotor activity, muscle coordination) and changes in oxidative/inflammatory markers. | [5][9] |

| C. elegans | AD, PD, HD | Not Specified | Not Specified | Reduced accumulation of toxic proteins (α-synuclein, β-amyloid, poly-Q); prolonged lifespan and health span. | [14] |

i.p.: Intraperitoneal; Aβ: Beta-amyloid; ROS: Reactive Oxygen Species; 3-NT: 3-nitrotyrosine; 4-HNE: 4-hydroxynonenal; 8-OHdG: 8-hydroxy-2′-deoxyguanosine.

Experimental Protocols and Methodologies

The following sections outline the core methodologies used to evaluate the neuroprotective effects of Orientin in preclinical models.

General Experimental Workflow

Caption: A typical workflow for assessing Orientin's neuroprotective effects.

In Vitro Model: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

This model mimics the mitochondrial dysfunction and oxidative stress seen in Parkinson's Disease.[1]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.[15]

-

Orientin Pre-treatment: Cells are pre-treated with varying concentrations of Orientin (e.g., 10 µM and 20 µM) for a specified period (e.g., 24 hours).[9]

-

Induction of Toxicity: Rotenone is added to the culture medium to induce neurotoxicity.

-

Cell Viability Assay (MTT Assay): To determine the protective effect of Orientin, cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured to quantify the percentage of viable cells relative to control cultures.

-

Oxidative Stress Measurement (DCFH-DA Assay): Intracellular ROS levels are measured using the 2',7'‑dichlorodihydrofluorescein‑diacetate (DCFH-DA) probe.[11] The fluorescence intensity, proportional to the amount of ROS, is measured using a fluorometer or flow cytometer.

-

Apoptosis Assays (Caspase Activity): The activity of key caspases (e.g., caspase-3/7, caspase-9) is quantified using commercially available luminometric or fluorometric assay kits to assess the degree of apoptosis.[11]

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., Nrf2, HO-1, p-Akt, NF-κB, Bcl-2, Bax) are determined by Western blotting to elucidate the mechanism of action.

In Vivo Model: Aβ1-42-Induced Alzheimer's Disease in Mice

This model recapitulates the cognitive deficits and oxidative stress caused by amyloid-beta toxicity in AD.[7][16]

-

Animal Model: Male C57BL/6 mice are typically used.[7] Animals are housed under standard laboratory conditions.

-

Induction of AD Model: Mice are anesthetized and placed in a stereotaxic frame. Aβ1-42 oligomers are injected bilaterally into the hippocampus.[7] Control groups receive saline injections.

-

Orientin Administration: Following the induction, mice are randomly assigned to treatment groups. Orientin (e.g., 5 mg/kg) or saline is administered daily via intraperitoneal (i.p.) injection for a period of 15 days.[7]

-

Behavioral Testing (Morris Water Maze - MWM): To assess spatial learning and memory, the MWM test is performed.[7] Key parameters recorded include the escape latency (time to find the hidden platform) during the acquisition phase and the time spent in the target quadrant during the probe trial.

-

Tissue Collection and Preparation: After behavioral testing, mice are euthanized. Brains are harvested, with one hemisphere being flash-frozen for biochemical analysis and the other fixed in paraformaldehyde for histological analysis.[17]

-

Biochemical Analysis: Brain homogenates are used to measure levels of oxidative stress markers (e.g., ROS, 3-NT, 4-HNE) and inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[9][17] Protein expression of signaling pathway components is analyzed by Western blot.

-

Histological Analysis: Fixed brain tissue is sectioned and subjected to immunohistochemistry to visualize markers like Aβ deposition or activated microglia (Iba-1). Nissl staining can be used to assess neuronal viability and loss.[17]

Conclusion and Future Directions

The evidence from a range of preclinical neurodegenerative disease models strongly supports the neuroprotective potential of Orientin. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of the Nrf2-ARE, TLR4/NF-κB, and PI3K/Akt pathways makes it a compelling candidate for further drug development. Quantitative data consistently demonstrates its efficacy in both cellular and animal models of Alzheimer's and Parkinson's disease.

Despite these promising findings, challenges remain. The bioavailability of Orientin, and its ability to cross the blood-brain barrier effectively, are critical considerations for its therapeutic application.[3] Future research should focus on optimizing delivery systems, such as nanoformulations, to enhance its central nervous system penetration. Furthermore, long-term efficacy and safety studies in more complex animal models are necessary before translation to human clinical trials. Nonetheless, Orientin represents a valuable natural scaffold for the development of novel, multi-target therapies aimed at combating the complex pathology of neurodegenerative diseases.

References

- 1. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orientin alleviates cognitive deficits and oxidative stress in Aβ1-42-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Orientin Modulates Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB Pathways to Produce Neuroprotective Benefits in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective effects of orientin on hydrogen peroxide‑induced apoptosis in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orientin Improves Cognition by Enhancing Autophagosome Clearance in an Alzheimer's Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Orientin Prolongs the Longevity of Caenorhabditis elegans and Postpones the Development of Neurodegenerative Diseases via Nutrition Sensing and Cellular Protective Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

- 16. Neuroprotective Effects of Aloin in Alzheimer’s Disease Rat Model [bmmj.org]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Anti-inflammatory Properties of Orientin and Its Derivatives

Executive Summary: Orientin (B1677486), a naturally occurring flavonoid C-glycoside found in various medicinal plants, has emerged as a significant candidate for therapeutic development due to its potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning orientin's anti-inflammatory effects, supported by a comprehensive summary of quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, this document visualizes the core signaling pathways modulated by orientin, including NF-κB, MAPK, and the NLRP3 inflammasome, offering a critical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Anti-inflammatory Mechanisms of Orientin

Orientin exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

1.1. Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines and enzymes.[1] Orientin has been consistently shown to suppress this pathway. In lipopolysaccharide (LPS)-stimulated macrophages, orientin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3] This action blocks the nuclear translocation of the active p65 subunit, thereby inhibiting the transcription of NF-κB target genes such as TNF-α, IL-6, and IL-1β.[1][4] This mechanism has been observed in various cell types, including macrophages, chondrocytes, and human bladder carcinoma cells.[1][4][5]

1.2. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical in transducing extracellular signals into cellular inflammatory responses.[6] Orientin has been demonstrated to attenuate the activation of p38 MAPK and JNK.[1] By inhibiting the phosphorylation of these kinases, orientin disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.[7] This inhibitory effect on MAPK signaling is a key contributor to its anti-inflammatory and neuroprotective activities.[1][8]

1.3. Suppression of the NLRP3 Inflammasome The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[9] Orientin effectively inhibits the activation of the NLRP3 inflammasome.[9][10] Studies have shown that in LPS-stimulated RAW 264.7 cells, orientin pretreatment significantly reduces the expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[9] This suppression of the inflammasome complex leads to a marked decrease in the secretion of mature IL-1β, highlighting a crucial mechanism for its anti-inflammatory action, particularly in conditions like acute lung injury.[9][10]

1.4. Activation of Antioxidant Pathways Orientin's anti-inflammatory properties are intrinsically linked to its potent antioxidant effects.[1] It mitigates oxidative stress by scavenging free radicals and upregulating endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX).[1] Furthermore, orientin activates the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[11] By promoting Nrf2 activation, orientin enhances the expression of protective enzymes such as heme oxygenase-1 (HO-1), which contributes to the resolution of inflammation.[11][12]

Quantitative Data Summary

The anti-inflammatory efficacy of orientin has been quantified in numerous cellular and animal models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of Orientin

| Cell Line | Stimulant | Orientin Conc. | Measured Parameter | Result | Reference |